![molecular formula C17H14N4O5S2 B2669571 N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1705983-97-6](/img/structure/B2669571.png)

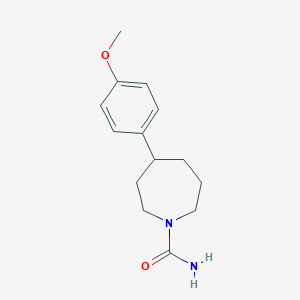

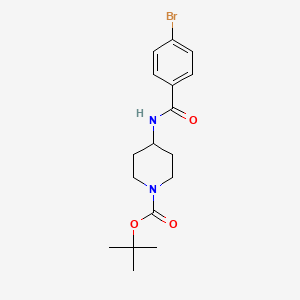

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a cyclopropyl group, a 1,2,4-oxadiazole ring, a thiophene ring, and a 2,3-dihydrobenzo[d]oxazole-5-sulfonamide group. These groups are common in many pharmaceutical compounds and materials due to their diverse chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. The 1,2,4-oxadiazole ring and the thiophene ring are aromatic, contributing to the stability of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the 1,2,4-oxadiazole ring can undergo a variety of reactions, including rearrangements into other heterocycles .Scientific Research Applications

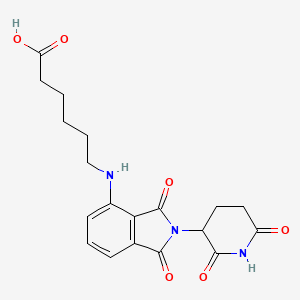

- Specific derivatives of 1,2,4-oxadiazoles exhibit biological activities:

- Researchers have synthesized 3’,4’-diaryl-4’H-spiro[indoline-3,5’-[1’,2’,4’]oxadiazol]-2-ones with antibacterial activity. These compounds were obtained via 1,3-dipolar cycloaddition of isatin and aniline intermediates with N-hydroxybenzimidoyl chloride .

- One-pot methods, such as the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature, allow the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups .

- Microwave-assisted synthesis has advantages like short reaction time, high yields, and simple purification .

Biological Potential

Anti-Infective Agents

Efficient Synthesis Methods

Crystallographic Studies

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O5S2/c1-21-12-8-10(4-5-13(12)25-17(21)22)28(23,24)20-11-6-7-27-14(11)16-18-15(19-26-16)9-2-3-9/h4-9,20H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYOJHKAUIYUHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)NC3=C(SC=C3)C4=NC(=NO4)C5CC5)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2669489.png)

![6-Fluoro-4-methyl-N-[3-[[(1-oxothiolan-1-ylidene)amino]methyl]phenyl]pyridine-3-carboxamide](/img/structure/B2669493.png)

![3-[[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2669498.png)

![1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2669503.png)

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2669507.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2669508.png)